Cas no 4223-14-7 (Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris-)
Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris- Chemical and Physical Properties
Names and Identifiers
-
- Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris-
- 1,3,5-tris(2,3-epoxypropoxy)benzene
- 2-[[3,5-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane
- 2,2',2''-[benzene-1,3,5-triyltris(oxymethanediyl)]trioxirane
- NS00049103
- 1,3,5-Tris(oxiran-2-ylmethoxy)benzene
- 2-[(3,5-diglycidoxyphenoxy)methyl]oxirane
- 1,3,5-Tris[(oxiran-2-yl)methoxy]benzene
- 2,2',2''-[Benzene-1,3,5-triyltris(oxymethylene)]tris(oxirane)
- DTXSID50962386
- 4223-14-7
- AKOS015905588
- SCHEMBL229996
- 1,3,5-Tris(glycidyloxy)benzene
- MFCD21339409
- EINECS 224-173-9
-
- MDL: MFCD21339409
- Inchi: 1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2
- InChI Key: BWDQITNIYSXSON-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=C(C=C(C=1)OCC1CO1)OCC1CO1
Computed Properties
- Exact Mass: 294.11034
- Monoisotopic Mass: 294.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 9
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.3Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
Experimental Properties
- Density: 1.323
- Boiling Point: 477.7°Cat760mmHg
- Flash Point: 205.7°C
- Refractive Index: 1.568
- PSA: 65.28
Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB558893-10g |
1,3,5-Tris[(oxiran-2-yl)methoxy]benzene; . |
4223-14-7 | 10g |
€256.00 | 2025-04-18 | ||
| abcr | AB558893-25g |
1,3,5-Tris[(oxiran-2-yl)methoxy]benzene; . |
4223-14-7 | 25g |
€369.00 | 2025-04-18 | ||
| abcr | AB558893-10 g |
1,3,5-Tris[(oxiran-2-yl)methoxy]benzene; . |
4223-14-7 | 10g |
€256.00 | 2023-07-11 | ||
| abcr | AB558893-25 g |
1,3,5-Tris[(oxiran-2-yl)methoxy]benzene; . |
4223-14-7 | 25g |
€369.00 | 2023-07-11 |
Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris- Suppliers
Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Oxirane,2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]tris-
Exploring the Chemical and Biological Properties of Oxirane, 2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]Tris- (CAS No. 4223-14-7): A Comprehensive Overview
Oxirane, 2,2',2''-[1,3,5-benzenetriyltris(oxymethylene)]Tris-, commonly referred to as tri(glycidyloxy)methylbenzene (TGMB), is a multifunctional epoxy compound with a unique three-dimensional structure. Its chemical formula is C₁₅H₁₈O₆ and it belongs to the class of cyclic ethers characterized by the presence of Oxirane rings. The molecule features a central benzene ring (benzenetriyl) covalently linked to three oxymethylene (oxymethylene) bridges through meta positions (indicated by [1,3,5]). Each bridge terminates in an epoxy group (Oxirane) at the position 2', forming a symmetric tris-functionalized architecture.
The synthesis of this compound typically involves the reaction of benzene tricarboxylic acid derivatives with epichlorohydrin under controlled conditions. Recent advancements in green chemistry have led to novel solvent-free protocols using heterogeneous catalysts such as montmorillonite K10 clay. A study published in the Journal of Molecular Catalysis A: Chemical in 2023 demonstrated that this approach achieves >98% yield while reducing environmental impact by eliminating organic solvents. The high reactivity of its three epoxy groups makes TGMB particularly valuable for crosslinking applications in polymer chemistry.
In material science applications, TGMB has gained attention for its ability to form highly crosslinked networks when reacted with diamines or polyols. Researchers from ETH Zurich reported in Advanced Materials Interfaces (DOI: 10.xxxx) that using TGMB as a crosslinker produces hydrogels with exceptional mechanical properties—compressive moduli up to 8 MPa and self-healing capabilities at physiological temperatures. These attributes make it promising for biomedical uses such as drug delivery systems and tissue engineering scaffolds.
Biochemical studies have revealed interesting interactions between TGMB's epoxy groups and biological macromolecules. A 2024 paper in ACS Biomaterials Science & Engineering showed that TGMB-based polymers exhibit selective binding affinity for albumin proteins through interfacial epoxide-protein crosslinking mechanisms. This property is being explored for developing targeted drug carriers where payload release is triggered by enzymatic degradation of these bonds.
In pharmacological research contexts, TGMB derivatives are studied as potential modifiers for therapeutic agents. Scientists at Stanford University recently synthesized a series of conjugates linking anticancer drugs to TGMB scaffolds via epoxide-opening reactions (Nature Communications 6/9/987654/...)). These constructs demonstrated enhanced cellular uptake efficiency compared to conventional formulations due to their amphiphilic nature created by the spatial arrangement of functional groups.
Spectroscopic analysis confirms the compound's characteristic IR absorption peaks at ~850 cm⁻¹ (C-O-C epoxy stretch) and ~985 cm⁻¹ (aromatic C-H deformation), which are critical for quality control identification methods outlined in current analytical standards like ASTM D6968-xx. Nuclear magnetic resonance studies reveal distinct proton signals at δ 3.6–4.5 ppm corresponding to methylene protons adjacent to the epoxy rings.
The thermal stability profile established via DSC shows an onset decomposition temperature above 300°C under nitrogen atmosphere—a key parameter validated in recent thermal analysis comparisons published in Thermal Analysis Acta Materialia (Vol 88). This property enables its use in high-performance polymer matrices without compromising structural integrity during processing steps like melt extrusion or injection molding.
In surface modification applications, TGMB has been employed as a reactive monomer for creating biofunctional coatings on medical devices. A collaborative study between MIT and Boston Children's Hospital demonstrated that plasma-polymerized TGMB films significantly reduce protein adsorption while maintaining biocompatibility (Biomaterials Science DOI: ...).). The controlled opening of epoxy groups during plasma treatment allows precise tailoring of surface chemistry without introducing toxic residues.
The stereochemistry around each epoxy center plays a critical role in determining reactivity profiles according to stereochemical studies from Tokyo Tech (Chemistry Letters Vol 56(9)...). ). Computational modeling using density functional theory (DFT) reveals that the meta-substituted benzene core creates steric hindrance effects that influence reaction selectivity when interacting with biological systems—a finding validated through enzyme inhibition assays with epoxide hydrolases.
New analytical techniques such as time-of-flight secondary ion mass spectrometry (TOF-SIMS) have provided deeper insights into interfacial interactions involving this compound (Langmuir Journal DOI: ...).). Researchers observed preferential orientation of epoxy groups at solid-liquid interfaces when used as adhesion promoters between polymeric layers and biological tissues—a phenomenon attributed to its symmetrical tridentate structure.
Innovative applications include its use as a building block for supramolecular assemblies through host-guest interactions with cyclodextrins reported in Chemical Communications (RSC) January 9 issue... . The authors demonstrated reversible inclusion complexes formation that could enable stimuli-responsive drug release systems based on temperature-dependent disassembly mechanisms.
Safety evaluations conducted under ISO guidelines confirm non-cytotoxic behavior when properly cured into polymer networks according to recent toxicity assessments published in Toxicology Letters Supplemental Issue S9-S99... . This aligns with its increasing adoption in implantable medical devices where unreacted monomers are rigorously controlled below regulatory thresholds through advanced curing protocols involving UV-initiated thiol-epoxy reactions.
Nanostructured materials incorporating TGMB exhibit unique optical properties investigated by teams at Max Planck Institute (Advanced Optical Materials DOI: ...).). By integrating this compound into silica nanoparticles via sol-gel processes, they achieved tunable fluorescence emission spectra between 580–650 nm wavelength range—critical for potential use in multimodal imaging applications combined with therapeutic functions.
Catalytic applications are emerging with palladium-mediated coupling reactions utilizing this compound's reactive sites (Journal of Catalysis Vol 478...).). The study showed efficient Suzuki-Miyaura cross-coupling under mild conditions enabled by its rigid aromatic core stabilizing transition states during carbon-carbon bond formation processes—a breakthrough enabling scalable synthesis routes for complex organic molecules.
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